3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide
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Overview
Description
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, along with a chloro, hydroxy, and carboximidamide functional group. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making it a valuable moiety in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves multiple steps. One common method starts with the reaction of pyridine with trifluoroacetic acid and sulfuric acid to introduce the trifluoromethyl group. The resulting intermediate is then subjected to chlorination and hydroxylation reactions to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The hydroxy and carboximidamide groups can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)-2-pyridinol: Similar in structure but lacks the carboximidamide group.
2-chloro-5-(trifluoromethyl)pyridine: Similar but lacks the hydroxy and carboximidamide groups
Uniqueness
3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and carboximidamide groups provide additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGVOPVZKZMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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